molecular formula C11H14BrNO B1380864 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1784885-77-3

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1380864
CAS No.: 1784885-77-3
M. Wt: 256.14 g/mol
InChI Key: SPBOEGOGZZSNFV-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are diverse. For instance, the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored . In addition, the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 can generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Stereochemistry and Derivative Formation The stereochemistry of certain derivatives of tetrahydroisoquinoline has been studied, indicating a high degree of stereoselectivity in the formation of these compounds. For example, Sugiura et al. (1997) investigated the stereochemistry of c-4-Bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines, revealing specific configurations determined by X-ray crystallography. These findings highlight the compound's relevance in stereochemical studies and derivative formation (Sugiura et al., 1997).

Dynamic Kinetic Resolution for Enantiopure Derivatives Dynamic kinetic resolution methods have been employed to synthesize enantiopure derivatives of tetrahydroisoquinoline, useful in the synthesis of modulators of nuclear receptors. Forró et al. (2016) demonstrated the synthesis of enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its 6-methoxy analogue, highlighting the compound's potential in producing modulators for nuclear receptors (Forró et al., 2016).

Biomedical Research Applications

Radiosynthesis for Dopamine D1 Receptor Studies The compound's derivatives have been radiolabeled for biomedical research, particularly in studying dopamine D1 receptors in vivo. Kassiou et al. (1994) radiolabeled a selective ligand for the D1 receptor, showcasing its potential in neuroscientific studies using PET imaging (Kassiou et al., 1994).

Marine Natural Products and Photoredox Transformations Derivatives of tetrahydroisoquinoline have been identified in marine natural products, offering insights into the compound's natural occurrence and potential in drug discovery. Yokoya et al. (2023) described a photoredox transformation of certain tetrahydroisoquinoline derivatives, demonstrating their application in synthesizing bioactive marine natural products (Yokoya et al., 2023).

Nucleoside Base Coupling in Algae Extracts The compound's brominated derivatives have been found coupled with nucleoside base derivatives in extracts from the red alga Rhodomela confervoides. Ma et al. (2007) isolated and identified new bromophenols and brominated tetrahydroisoquinolines, suggesting the compound's significance in natural product chemistry and potential pharmaceutical applications (Ma et al., 2007).

Future Directions

The future directions for the study of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and similar compounds involve further exploration of their biological activities, structural–activity relationship (SAR), and mechanism of action. In addition, the development of novel THIQ analogs with potent biological activity is a promising area of research .

Biochemical Analysis

Biochemical Properties

6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, such as phenylethanolamine N-methyltransferase (PNMT) . The interaction with PNMT results in altered levels of neurotransmitters, which can have downstream effects on cellular signaling and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition results in decreased synthesis of certain neurotransmitters, which can have broad implications for cellular function and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in certain behavioral outcomes . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can determine its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

6-bromo-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBOEGOGZZSNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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